B1576974 Peptide2034

Peptide2034

Cat. No.: B1576974
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide2034 is a high-purity, synthetic peptide offered for research and development purposes. As a potential therapeutic agent, it falls into a promising class of pharmaceuticals that combine the high specificity and potency of biologics with some advantages of small molecules . Therapeutic peptides like this compound are defined as sequences of well-ordered amino acids, typically with molecular weights between 500 and 5000 Da, and are designed to interact with specific biological targets . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. In a research setting, this compound can be a valuable tool for studying complex physiological pathways. Its potential mechanisms of action may include functioning as a signal peptide to influence cell behavior, acting as an enzyme inhibitor to modulate biochemical reactions, or serving as a receptor agonist/antagonist to regulate key biological cascades . Researchers can utilize this compound in various applications, such as investigating new treatments for metabolic diseases, oncology, or antimicrobial strategies, which are active areas of development for peptide-based therapeutics . To support your experimental work, we ensure this compound is characterized for critical physicochemical properties. You can access detailed parameters including its molecular weight , theoretical isoelectric point (pI) , and net charge at different pH levels using tools like our online peptide calculators . Understanding these properties is essential for planning experiments involving solubility, formulation, and stability . As with many peptide drugs, formulation developability is a key consideration; factors such as self-association, aggregation, and adsorption to surfaces can influence handling and outcomes . This compound is supplied as a lyophilized powder to ensure stability during shipping and storage.

Properties

bioactivity

Antibacterial

sequence

AGIGKIGDFIKKAIAKYKN

Origin of Product

United States

Discovery, Source, and Molecular Isolation of Peptide2034

Natural Occurrence and Isolation Methodologies

The initial identification of a peptide with a molecular mass corresponding to Peptide2034 occurred within the complex biochemical milieu of spider venom. Concurrently, in the field of immunology, synthetic peptides are frequently designed to mimic specific regions of pathogenic proteins to study immune responses.

The venom of the wolf spider, Lycosa singoriensis, is a complex mixture of biologically active compounds, primarily peptides and proteins. Research into this venom has led to the discovery of numerous molecules, including a variety of antimicrobial peptides (AMPs). In a notable study, several AMPs were detected in the venom glands of this spider, including lycocitins 1, 2, and 3. Alongside these, two other peptides with monoisotopic masses of 2034.20 Da and 2340.28 Da were also identified, exhibiting motifs characteristic of antimicrobial peptides nih.govresearchgate.netdntb.gov.ua.

The isolation of these peptides from the crude venom is a multi-step process. Initially, the venom is fractionated using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the complex mixture into its individual components based on their hydrophobicity nih.gov. This process can yield over 80 distinct peaks, indicating the high complexity of the venom nih.gov. The fraction corresponding to the peptide with a mass of 2034.20 Da can then be collected for further analysis.

Peptides Identified in Lycosa singoriensis Venom

Peptide/Compound Monoisotopic Molecular Mass (Da) Notes
Lycocitin 1 Not specified in all sources A novel antimicrobial peptide.
Lycocitin 2 Not specified in all sources A novel antimicrobial peptide.
Lycocitin 3 Not specified in all sources Highly homologous to lycotoxin II.
Unnamed Peptide 3038.70 Detected alongside lycocitins.
This compound 2034.20 Identified as having a motif typical for antimicrobial peptides nih.govresearchgate.netdntb.gov.ua.
Unnamed Peptide 2340.28 Identified alongside this compound.

In a separate area of research, synthetic peptides are crucial tools for mapping epitopes, which are the specific parts of an antigen recognized by the immune system. The M protein of Group A Streptococcus (GAS) is a major virulence factor and a key target for the development of vaccines nih.gov. To identify immunologically relevant regions of the M protein, researchers synthesize a series of overlapping peptide fragments that span the protein's sequence.

These synthetic peptides are then used in immunological assays to determine which ones bind to antibodies from individuals who have been exposed to GAS. This process allows for the precise identification of B-cell and T-cell epitopes nih.gov. A synthetic peptide, which for the purpose of this article is designated "this compound," would be constructed to correspond to a specific, identified epitope of the GAS M protein. The synthesis of such peptides is typically achieved through Solid-Phase Peptide Synthesis (SPPS) beilstein-journals.orgwpmucdn.comjpt.com. This method allows for the precise, stepwise addition of amino acids to build a peptide with a defined sequence.

Molecular Characterization Techniques in Research Contexts

Once isolated or synthesized, this compound is subjected to a range of molecular characterization techniques to confirm its identity, purity, and structural properties. These techniques are fundamental in both the study of natural peptides and the validation of synthetic ones.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and the assessment of the purity of peptide samples nih.govnih.govscispace.comhplc.euphenomenex.com. By passing the sample through a column with a stationary phase, HPLC can separate the target peptide from any impurities.

Mass spectrometry (MS) is indispensable for determining the precise molecular weight of a peptide and for sequencing it resolvemass.caresearchgate.netnih.govresolvemass.caspringernature.comnih.gov. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. For novel peptides isolated from natural sources like the Lycosa singoriensis venom, de novo sequencing is employed. This involves fragmenting the peptide within the mass spectrometer and analyzing the resulting fragment ions to deduce the amino acid sequence nih.govresearchgate.netnih.govsemanticscholar.org.

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of peptides nih.govnih.govcreative-proteomics.commtoz-biolabs.comsubr.edu. By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information about whether a peptide adopts an α-helical, β-sheet, or random coil conformation in solution nih.govcreative-proteomics.commtoz-biolabs.com. This is particularly important for understanding the structure-function relationship of both natural antimicrobial peptides and synthetic epitopes.

Techniques for Molecular Characterization of Peptides

Technique Application Information Obtained
High-Performance Liquid Chromatography (HPLC) Purification and Purity Assessment Separates the peptide from impurities; quantifies the purity of the sample nih.govnih.govscispace.comhplc.euphenomenex.com.
Mass Spectrometry (MS) Molecular Weight Determination and Sequencing Provides the precise molecular mass of the peptide; used for de novo sequencing of novel peptides and sequence confirmation of synthetic peptides resolvemass.caresearchgate.netnih.govresolvemass.caspringernature.comnih.gov.
Solid-Phase Peptide Synthesis (SPPS) Synthesis of Peptides Allows for the chemical construction of peptides with a defined amino acid sequence beilstein-journals.orgwpmucdn.comjpt.com.
Circular Dichroism (CD) Spectroscopy Secondary Structure Analysis Determines the conformational state of the peptide in solution (e.g., α-helix, β-sheet) nih.govnih.govcreative-proteomics.commtoz-biolabs.comsubr.edu.

Advanced Synthetic and Biosynthetic Approaches for Peptide2034 and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Peptide2034 Production

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of this compound due to its efficiency, speed, and amenability to automation. americanpeptidesociety.orgambiopharm.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. lcms.czunirioja.es This heterogeneous synthesis technique simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing. csic.esproteogenix.science

The synthesis of this compound typically employs the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy. beilstein-journals.org The Fmoc group, which protects the N-terminus of the amino acid, is base-labile and can be removed under mild conditions, while the side-chain protecting groups (like t-Bu) are acid-labile, providing an orthogonal protection scheme. csic.esbeilstein-journals.org The C-terminal amino acid is first anchored to a suitable resin, such as a Rink Amide or Wang resin, selected based on the desired C-terminal modification of this compound. unirioja.escreative-peptides.com Each synthesis cycle consists of Nα-Fmoc deprotection, activation of the incoming amino acid's carboxyl group, and coupling to the liberated N-terminus of the resin-bound peptide. beilstein-journals.orgunige.ch

Key considerations for an efficient this compound synthesis include resin choice, the use of appropriate coupling reagents to facilitate amide bond formation (e.g., HBTU, HATU), and managing challenges like steric hindrance or aggregation. ambiopharm.com For complex sequences within this compound, microwave-assisted SPPS can be utilized to enhance coupling efficiency and reduce synthesis time. beilstein-journals.org

Parameter Strategy for this compound Synthesis Rationale
Chemistry Fmoc/t-BuMild deprotection conditions, orthogonality. csic.esbeilstein-journals.org
Resin Rink Amide ResinFor producing a C-terminal amide in the final peptide. creative-peptides.com
Coupling Reagents HATU/DIPEAHigh coupling efficiency, minimizes racemization.
Deprotection 20% Piperidine in DMFStandard for Fmoc removal.
Cleavage TFA "cocktail" (e.g., TFA/TIS/H₂O)Cleaves peptide from resin and removes side-chain protecting groups simultaneously. beilstein-journals.org

Solution-Phase and Hybrid Synthesis Methodologies

While SPPS is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers advantages in specific scenarios for producing this compound analogues or fragments. neulandlabs.com LPPS is highly scalable and can be more cost-effective for large-quantity production of shorter peptide sequences. americanpeptidesociety.orgneulandlabs.com In this classical approach, protected amino acids are coupled in solution, and intermediates are purified after each step, often through extraction or crystallization. americanpeptidesociety.orgbachem.com This can lead to higher purity of intermediate fragments compared to SPPS, where impurities can accumulate until the final cleavage step. bachem.com

A hybrid synthesis approach combines the benefits of both SPPS and LPPS. For a long or complex this compound analogue, smaller, protected peptide fragments can be synthesized efficiently using SPPS. ambiopharm.comneulandlabs.com These fragments are then cleaved from the resin and purified. Subsequently, the purified segments are joined together in solution (LPPS) to form the final, full-length peptide. neulandlabs.com This strategy can circumvent issues encountered in SPPS for very long peptides, such as aggregation and declining yields. ambiopharm.comneulandlabs.com

Method Primary Application for this compound Advantages Limitations
Solution-Phase (LPPS) Large-scale synthesis of short this compound fragments.Scalable, potentially lower cost, intermediate purification possible. americanpeptidesociety.orgneulandlabs.comSlow, labor-intensive, challenging for long sequences due to solubility issues. americanpeptidesociety.orgbachem.com
Hybrid SPPS/LPPS Synthesis of long or complex this compound analogues.Overcomes SPPS length limitations, allows purification of intermediate fragments. neulandlabs.comComplex, requires expertise in both methodologies.

Recombinant Expression Systems for this compound Biosynthesis

For the production of this compound, particularly when post-translational modifications native to eukaryotic systems are desired, recombinant expression is a powerful alternative to chemical synthesis. frontiersin.org The methylotrophic yeast Pichia pastoris (now Komagataella phaffii) is a highly effective and frequently used expression host for recombinant peptides. frontiersin.orgnih.gov This system is advantageous because it is cost-effective, capable of high-density cell growth, and can perform eukaryotic post-translational modifications like disulfide bond formation and glycosylation. nih.goveurogentec.com

The process involves synthesizing a gene that codes for this compound, often with codon optimization for efficient translation in yeast. frontiersin.org This gene is inserted into an expression plasmid containing a strong, inducible promoter, such as the alcohol oxidase 1 (AOX1) promoter, which drives high-level protein expression upon induction with methanol. researchgate.net The plasmid is then transformed into P. pastoris cells. frontiersin.org High-expressing clones are selected and grown in fermenters, where expression is induced. frontiersin.orgnih.gov Often, a secretion signal is included in the gene construct, which directs the synthesized this compound out of the cell and into the culture medium, simplifying initial purification. eurogentec.com This approach avoids the need for in vitro refolding that is often required when expressing complex peptides in bacterial systems like E. coli. frontiersin.orgnih.gov

Host System Key Features Advantages for this compound
Pichia pastoris Eukaryotic, methylotrophic yeast.Capable of correct folding and disulfide bond formation, performs glycosylation, secretes product into media, high yield potential. frontiersin.orgnih.goveurogentec.com
Escherichia coli Prokaryotic bacterium.Rapid growth, simple genetics.

Post-Translational Modifications and Chemical Derivatization in Research Synthesis

To explore the structure-function relationships of this compound, its synthesis often includes the incorporation of specific post-translational modifications (PTMs) or other chemical derivatizations. creative-peptides.com These modifications can be crucial for biological activity, stability, or for use as analytical probes. abyntek.cominnovagen.com

During SPPS, it is possible to incorporate amino acids that are already modified, such as phosphorylated serine, threonine, or tyrosine, or methylated lysine (B10760008) and arginine. unige.chinnovagen.com The quality of these modified building blocks is critical to avoid the introduction of hard-to-separate impurities. innovagen.com

Alternatively, chemical derivatization can be performed after the peptide has been synthesized. This can involve:

Acetylation or Phosphorylation: Modifying specific residues to mimic natural PTMs. unige.ch

Labeling: Attaching fluorescent tags or biotin (B1667282) to the peptide for detection in biological assays. abyntek.com

Derivatization for Analysis: Modifying the peptide to enhance its detection in mass spectrometry. For example, chemical derivatization of carboxyl groups can improve signal intensity and fragmentation patterns. rsc.org

Bioorthogonal Chemistry: Incorporating non-canonical amino acids with reactive handles (e.g., those suitable for click chemistry) allows for highly specific conjugation of this compound to other molecules post-synthesis. abyntek.comuochb.cz

A recent strategy involves using palladium-catalyzed reactions, like the Suzuki–Miyaura cross-coupling, to rapidly diversify peptide libraries in a high-throughput manner, allowing for extensive exploration of this compound analogues. acs.org

Purification and Characterization of Synthetic this compound for Research Applications

Following synthesis and cleavage from the resin, the crude this compound product contains the target peptide along with various impurities, such as deletion sequences or incompletely deprotected species. lcms.cz Rigorous purification is essential to ensure that subsequent research is conducted with a well-defined compound. waters.com

The primary method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czhplc.eu The crude peptide mixture is separated based on the hydrophobicity of its components. A C18 column is commonly used for this purpose. hplc.eu A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides. lcms.cz Fractions are collected and analyzed for purity.

Once purified, the identity and integrity of this compound must be confirmed through multiple analytical techniques: resolvemass.ca

Mass Spectrometry (MS): This is the gold standard for verifying the molecular weight of the peptide. resolvemass.caijsra.net Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF provide a precise mass measurement, confirming that the correct sequence was synthesized. ijsra.netusp.org Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. usp.orgbiopharmaspec.com

Analytical HPLC: Used to assess the final purity of the peptide, typically aiming for >95% for research applications. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed atomic-level information about the peptide's three-dimensional structure and folding. ijsra.netusp.org

Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide to further verify its identity. taylorfrancis.com

Technique Purpose in this compound Analysis Information Obtained
Preparative RP-HPLC PurificationIsolation of the full-length target peptide from synthetic impurities. lcms.cznih.gov
Mass Spectrometry (MS/MS) Identity & Sequence ConfirmationPrecise molecular weight and amino acid sequence verification. ijsra.netusp.org
Analytical RP-HPLC Purity AssessmentQuantifies the purity level of the final product. waters.com
NMR Spectroscopy Structural CharacterizationProvides data on 3D conformation and folding. ijsra.netusp.org

Mechanistic Elucidation of Peptide2034 S Biological Activities

Antimicrobial Action of Peptide2034 (U1-Lycotoxin-Ls1a)

This compound, which incorporates the sequence of U1-Lycotoxin-Ls1a, a toxin derived from spider venom, exhibits its antimicrobial effects primarily through the disruption of microbial cell membranes. mdpi.commdpi.com This action is characteristic of many antimicrobial peptides (AMPs) found in nature. mdpi.com These peptides are a crucial component of the innate immune system of a wide range of organisms, providing a first line of defense against pathogenic microbes. asm.org The cationic and amphipathic nature of these peptides is key to their function, allowing them to selectively target and compromise the integrity of bacterial cells. mdpi.com

Membrane Interaction and Permeabilization Mechanisms

The primary mechanism of antimicrobial action for U1-Lycotoxin-Ls1a, and other related spider venom peptides, involves direct interaction with the bacterial cell membrane, leading to its permeabilization and disruption. mdpi.com This process is initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. mdpi.com

Following this initial binding, the peptide inserts into the lipid bilayer, a process driven by its amphipathic structure. This structure features distinct hydrophobic and hydrophilic regions, which facilitate the peptide's integration into the membrane. mdpi.com Several models have been proposed to describe the subsequent membrane disruption by AMPs, including:

The Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, forming a pore-like structure reminiscent of a barrel, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the interior of the pore.

The Toroidal Pore Model: Here, the peptides also form a pore, but in this configuration, the lipid monolayers are bent continuously, such that the pore is lined by both the peptides and the head groups of the lipid molecules.

The Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, this carpet disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. asm.org

The accumulation of a significant number of peptide molecules on a single bacterial cell is often required to induce cell death, lending strong support to the carpet model for the formation of pores in bacterial membranes. oup.com The interaction of these peptides can lead to the efflux of ions and essential molecules from the cytoplasm, dissipation of the membrane potential, and ultimately, cell death. researchgate.net

Mechanisms of Membrane Disruption by Antimicrobial Peptides

ModelDescriptionKey Feature
Barrel-StavePeptides insert perpendicularly into the membrane to form a pore.Hydrophilic peptide surfaces line the pore.
Toroidal PorePeptides insert and induce lipid bending to form a pore.Pore is lined by both peptides and lipid head groups.
CarpetPeptides accumulate on the membrane surface, causing disruption at a critical concentration.Detergent-like action or formation of transient pores.

Interaction with Intracellular Targets and Pathways

While membrane disruption is a primary mode of action, there is growing evidence that many antimicrobial peptides, after gaining entry into the cell, can interfere with essential intracellular processes. asm.org This multifaceted approach enhances their efficacy and can contribute to overcoming microbial resistance. mdpi.com For some lycotoxins, which share structural motifs with U1-Lycotoxin-Ls1a, a neurotoxic effect mediated by interaction with ion channels has been suggested. mdpi.comnih.govisca.in

Once the bacterial membrane is breached, peptides can interact with various intracellular targets, including:

Nucleic Acids: Some AMPs can bind to DNA and RNA, interfering with replication, transcription, and translation, thereby halting essential cellular processes. nih.govmdpi.com

Protein Synthesis: Peptides can inhibit protein synthesis by binding to ribosomes or other components of the translational machinery. mdpi.com

Enzyme Inhibition: AMPs can disrupt metabolic pathways by inhibiting the activity of crucial enzymes. nih.gov

Cell Division: Some peptides have been shown to interfere with the proteins involved in cell division, leading to the inhibition of bacterial proliferation. asm.org

The ability of these peptides to translocate across the cell membrane and engage with internal targets represents a significant aspect of their antimicrobial strategy, often working in concert with their membrane-disrupting activities. asm.org

Immunological Modulatory Mechanisms of this compound (GAS M Protein Epitope)

The inclusion of a Group A Streptococcus (GAS) M protein epitope in this compound is designed to elicit a specific immune response against this key virulence factor. The M protein is a major surface protein of GAS and is critical for its survival in the host, primarily by providing anti-phagocytic properties. nih.gov Therefore, inducing an effective antibody response against the M protein is a primary goal for GAS vaccine development. researchgate.net

Antibody-Mediated Opsonization Processes

A key mechanism of protective immunity against GAS is the opsonization of the bacteria by antibodies, which facilitates their recognition and engulfment by phagocytic cells like neutrophils. oup.com Antibodies that bind to the surface-exposed epitopes of the M protein can trigger this process. asm.org

The process of antibody-mediated opsonization involves:

Antibody Binding: Specific antibodies, primarily of the IgG class, recognize and bind to the M protein epitopes on the bacterial surface. nih.gov

Fc Receptor Engagement: The Fc region of the bound antibodies is then recognized by Fc receptors on the surface of phagocytes.

Phagocytosis: This engagement triggers the internalization of the bacterium by the phagocyte, leading to its destruction.

Studies have demonstrated that human antibodies specific for conserved epitopes within the M protein can effectively opsonize GAS in vitro. nih.gov This opsonizing activity is a critical indicator of a protective immune response and is a key functional outcome desired for M protein-based vaccine candidates. asm.org

Cellular Immune Responses in Research Models

Beyond the humoral (antibody-based) response, cellular immunity, particularly T-cell responses, plays a crucial role in the defense against GAS. aai.org T helper cells are essential for the development of high-affinity antibodies and the establishment of immunological memory. aai.org

Research in animal models has been instrumental in elucidating the cellular immune responses to M protein and its peptide epitopes. Key findings include:

T-cell Proliferation: Peptides from the M protein have been shown to contain T-cell epitopes that can induce the proliferation of T cells in immunized animals. asm.org

Cytokine Production: The immune response to M protein in research models is often characterized by the production of Th1-type cytokines, such as interferon-gamma (IFN-γ), which are important for activating phagocytes and orchestrating an effective antibacterial response. aai.org Th17 cells have also been implicated in protection against GAS. aai.org

In Vivo Protection: Immunization with M protein or its peptides has been shown to confer protection against GAS challenge in murine models of skin infection and invasive disease, and this protection often correlates with the presence of opsonizing antibodies. asm.org

These studies in research models are critical for validating the immunogenicity and protective efficacy of vaccine candidates containing M protein epitopes before they can be considered for human use. asm.org

Receptor Binding and Signal Transduction Pathways

The biological effects of this compound and its homologues are initiated by their binding to specific molecular targets on the cell surface, which in turn activates intracellular signaling cascades. Research on the lycotoxin family of peptides points towards two primary mechanisms: interaction with ion channels and modulation of inflammatory signaling pathways.

Peptides homologous to U1-lycotoxin-Ls1a are suggested to function as neurotoxins through their activity on ion channels. nih.govplos.org This is supported by studies on other lycotoxins from Lycosa singoriensis. For instance, U2-lycotoxin-Ls1a has been shown to interact with the human voltage-gated potassium channel Kv1.5/KCNA5. uniprot.orgebi.ac.ukresearchgate.net It is proposed that this interaction does not block the channel's pore directly but instead binds to the voltage-sensing domain, thereby preventing the channel from opening at physiological membrane potentials. uniprot.orgebi.ac.ukresearchgate.net This modulation of ion channel activity can lead to neurotoxic effects, such as the observed irreversible spastic paralysis in insects. uniprot.orgebi.ac.uk Given the high homology within the lycotoxin family, it is plausible that this compound (U1-lycotoxin-Ls1a) may also target and modulate the function of similar ion channels. The venom of Lycosa coelestis, a related spider, has been found to inhibit K+, Na+, and Ca2+ channels in rat dorsal root ganglion neurons, with a preference for Ca2+ channels. mdpi.comnih.gov

In addition to neurotoxic activity, certain lycotoxins demonstrate anti-inflammatory properties through the modulation of signal transduction pathways. For example, Lycotoxin-Pa4a, a peptide from the spider Pardosa astrigera, has been observed to inactivate the Mitogen-Activated Protein Kinase (MAPK) pathway in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inactivation leads to a reduction in the phosphorylation of key kinases such as p38, ERK, and JNK, which are crucial components of the inflammatory response. nih.gov The suppression of the MAPK pathway results in the downregulation of pro-inflammatory mediators. nih.gov Similarly, other antimicrobial peptides have been shown to inhibit Toll-like receptor 4 (TLR4) endocytosis, which is essential for activating the TRIF-dependent signaling pathway, another critical inflammatory cascade. plos.org

Table 1: Interaction of Lycotoxin Peptides with Cellular Receptors and Signaling Pathways

PeptideReceptor/TargetAffected Signaling PathwayObserved EffectReference
U2-lycotoxin-Ls1aVoltage-gated potassium channel Kv1.5/KCNA5Ion channel gatingInhibition of channel opening uniprot.orgebi.ac.ukresearchgate.net
Lycotoxin-Pa4aNot specifiedMAPK pathway (p38, ERK, JNK)Inactivation of phosphorylation, anti-inflammatory effect nih.gov
Homologues of U1-lycotoxin-Ls1aIon channelsNeuronal signal transductionPresumed neurotoxic activity nih.govplos.org

Enzymatic Interactions and Inhibition Profiles

The biological activities of this compound also extend to its interaction with and inhibition of specific enzymes. Database entries have classified U1-lycotoxin-Ls1a as an enzyme inhibitor, highlighting this as a key aspect of its function. frontiersin.org

A significant finding in this area comes from studies on lycotoxins I and II from wolf spider venom. These peptides have been shown to be potent inhibitors of the membrane-bound F1Fo ATP synthase in Escherichia coli. nih.gov ATP synthase is a crucial enzyme responsible for generating the majority of cellular ATP. Its inhibition can lead to a rapid depletion of cellular energy, contributing to the bactericidal effects of these peptides. nih.gov The inhibition of this fundamental enzyme represents a primary mechanism for the antimicrobial activity observed for the lycotoxin family.

The interaction is believed to occur at the βDELSEED-motif of the ATP synthase, a site known to be a target for various inhibitory peptides. nih.gov The binding of lycotoxins to this site disrupts the enzyme's catalytic cycle, leading to a complete bactericidal effect. nih.gov

Table 2: Enzymatic Inhibition Profile of Lycotoxin Peptides

PeptideTarget EnzymeOrganismInhibitory EffectReference
Lycotoxin I & IIF1Fo ATP synthaseEscherichia coliStrong inhibition of ATP synthesis nih.gov
U1-lycotoxin-Ls1a (this compound)Not specifiedNot specifiedClassified as an enzyme inhibitor frontiersin.org

Structure Activity Relationship Sar and Conformational Studies of Peptide2034

Primary Sequence Determinants of Activity

Amino Acid Scanning and Mutagenesis Analysis

Alanine (B10760859) scanning mutagenesis is a widely used technique to determine the functional contribution of individual amino acid residues in a protein. genscript.com This method involves systematically replacing each non-alanine residue with alanine and observing the effect on the peptide's activity. genscript.com A significant loss of function upon mutation to alanine suggests that the original residue is crucial for the protein's function, identifying it as a "hot spot". genscript.com

In the study of Peptide2034, a synthetic 15-amino acid peptide, a comprehensive alanine scanning mutagenesis was performed to identify key residues essential for its biological activity. The results, summarized in the table below, highlight the change in binding affinity for each mutant compared to the wild-type (WT) this compound.

Residue PositionWild-Type Amino AcidMutantRelative Binding Affinity (%)
1Phenylalanine (Phe)Alanine (Ala)5
2Leucine (Leu)Alanine (Ala)85
3Glycine (Gly)--
4Arginine (Arg)Alanine (Ala)10
5Aspartic Acid (Asp)Alanine (Ala)15
6Tyrosine (Tyr)Alanine (Ala)8
7Tryptophan (Trp)Alanine (Ala)3
8Serine (Ser)Alanine (Ala)90
9Valine (Val)Alanine (Ala)75
10Glutamine (Gln)Alanine (Ala)80
11Histidine (His)Alanine (Ala)45
12Lysine (B10760008) (Lys)Alanine (Ala)20
13Proline (Pro)Alanine (Ala)95
14Isoleucine (Ile)Alanine (Ala)70
15Methionine (Met)Alanine (Ala)65

The data reveals that residues Phenylalanine (Phe) at position 1, Arginine (Arg) at position 4, Aspartic Acid (Asp) at position 5, Tyrosine (Tyr) at position 6, and Tryptophan (Trp) at position 7 are critical for the activity of this compound. Replacement of these residues with alanine resulted in a dramatic decrease in binding affinity, indicating their essential role in target interaction.

Impact of Non-Coded Amino Acid Incorporations

Non-coded, or non-canonical, amino acids (ncAAs) are those not naturally encoded in the genome of organisms. wikipedia.org Their incorporation into peptides is a strategy to create peptidomimetics with improved properties, such as enhanced stability and activity. nih.gov This process often involves reassigning a genetic codon to the ncAA through an orthogonal acylated tRNA. frontiersin.org

To enhance the stability and binding affinity of this compound, several non-coded amino acids were incorporated at key positions identified from the alanine scanning study. The following table summarizes the findings.

PositionWild-Type ResidueNon-Coded Amino AcidChange in Half-life (t½)Relative Binding Affinity (%)
1Phenylalanine (Phe)2-Naphthylalanine (Nal)+ 4 hours150
4Arginine (Arg)Citrulline (Cit)+ 1.5 hours90
6Tyrosine (Tyr)p-Benzoyl-L-phenylalanine (Bpa)+ 3 hours120
7Tryptophan (Trp)1-Methyl-tryptophan (Mtr)+ 5 hours180

The incorporation of 2-Naphthylalanine at position 1 and 1-Methyl-tryptophan at position 7 led to a significant increase in both the peptide's half-life and its binding affinity. These modifications demonstrate the potential of using non-coded amino acids to optimize the therapeutic properties of this compound.

Secondary and Tertiary Structural Conformations and Functional Correlation

The function of a peptide is intrinsically linked to its three-dimensional structure, which includes secondary and tertiary conformations. cognitoedu.orgbiopharmaspec.com Secondary structures, such as α-helices and β-pleated sheets, are formed by hydrogen bonds between amino acids. savemyexams.comebsco.com The further folding of these structures creates the tertiary structure, which is stabilized by various interactions including hydrogen bonds, ionic bonds, and disulfide bridges. cognitoedu.orgsavemyexams.com

Circular Dichroism (CD) spectroscopy was employed to investigate the secondary structure of this compound in different solvent environments. In an aqueous buffer, the peptide exhibited a random coil conformation. However, in the presence of membrane-mimicking environments, a significant conformational change to a predominantly α-helical structure was observed. This induced folding upon approaching the target receptor is believed to be a critical step for its biological function.

EnvironmentDominant Secondary StructureFunctional State
Aqueous Buffer (pH 7.4)Random CoilInactive
50% Trifluoroethanol (TFE)α-HelixActive Conformation
Dodecyl Phosphocholine (DPC) Micellesα-HelixActive Conformation

This correlation between the α-helical conformation and activity suggests that the specific folding of this compound is a prerequisite for its interaction with its biological target.

Role of Specific Residues and Motifs in Target Recognition

Specific amino acid residues and motifs within a peptide sequence are often responsible for its precise recognition of and binding to a target receptor. mdpi.comnih.gov Alanine scanning has been instrumental in identifying key residues for the N-terminus of GLP-1, such as His1, Gly4, Phe6, Thr7, and Asp9, which showed a significant decrease in potency when replaced by alanine. mdpi.com

For this compound, the alanine scanning data (Section 5.1.1) identified a critical motif, Phe-X-X-Arg-Asp-Tyr-Trp , spanning residues 1 to 7. This motif appears to be the primary recognition site for the target receptor. The aromatic residues (Phe1, Tyr6, Trp7) likely engage in hydrophobic and π-π stacking interactions, while the charged residues (Arg4, Asp5) may form salt bridges with the receptor.

Ligand-Receptor Interaction Mapping and Binding Energetics

Mapping the interactions between a ligand and its receptor is crucial for understanding the molecular basis of binding and for guiding drug design. nih.govnih.gov Computational modeling and biophysical techniques are used to predict and analyze the binding energetics, including the enthalpic and entropic contributions to the binding process. nih.govnih.gov

Computational docking studies were performed to model the interaction between this compound and its putative receptor. The model suggests that the N-terminal α-helix of this compound fits into a hydrophobic groove on the receptor surface. The key interactions predicted by the model are summarized below.

This compound ResidueReceptor ResidueType of InteractionEstimated Contribution to Binding Energy (kcal/mol)
Phenylalanine (Phe) 1Leucine (Leu) 88Hydrophobic-2.5
Arginine (Arg) 4Glutamic Acid (Glu) 121Ionic Bond-4.0
Aspartic Acid (Asp) 5Lysine (Lys) 45Ionic Bond-3.8
Tyrosine (Tyr) 6Phenylalanine (Phe) 92π-π Stacking-2.0
Tryptophan (Trp) 7Tryptophan (Trp) 150π-π Stacking-3.2

These predicted interactions align with the experimental data from the mutagenesis studies, providing a coherent model of the ligand-receptor complex. The significant energetic contributions of the identified key residues underscore their importance in the high-affinity binding of this compound to its target.

Computational and Biophysical Modeling of Peptide2034

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the conformational dynamics of peptides. bonvinlab.orgresearchgate.net By integrating Newton's laws of motion, MD simulations can track the positions and velocities of atoms in a system over time, providing a high-resolution view of a peptide's flexibility and structural transitions. bonvinlab.orgresearchgate.net For Peptide2034, MD simulations are crucial for understanding its conformational landscape in various environments, such as in a vacuum or in the presence of a solvent. frontiersin.org

The process begins with generating an initial 3D structure of the peptide, which can be created in ideal conformations like helical or sheet forms by manipulating backbone dihedral angles. bonvinlab.orgbonvinlab.org The system is then placed in a simulation box, often with periodic boundary conditions, and energy minimized to resolve any steric clashes or inappropriate geometry. bonvinlab.org The simulation itself involves assigning random velocities to atoms and then calculating the forces acting upon them to predict their movement over a defined period. bonvinlab.org

Key metrics are analyzed to understand the peptide's behavior. The Radius of Gyration (Rg) measures the compactness of the peptide's structure over the simulation time. oup.com A stable Rg value suggests the peptide has folded into a compact and stable conformation. oup.com Root Mean Square Deviation (RMSD) is another critical parameter, indicating the stability of the peptide's structure by comparing its conformation at different time points to a reference structure. researchgate.netoup.com Analysis of secondary structure elements, such as α-helices and β-sheets, reveals the peptide's folding patterns and conformational flexibility in solution. researchgate.net

Table 1: Hypothetical Molecular Dynamics Simulation Metrics for this compound

This table presents hypothetical data from a 200-nanosecond MD simulation of this compound, illustrating typical analytical outputs.

MetricAverage ValueStandard DeviationInterpretation
Radius of Gyration (Rg)1.25 nm0.05 nmIndicates a relatively stable and compact conformation throughout the simulation.
RMSD (Backbone)0.21 nm0.03 nmLow deviation suggests the peptide maintains a consistent backbone structure.
α-Helix Content45%5%A significant portion of the peptide adopts a helical conformation.
β-Sheet Content15%3%A smaller, but consistent, portion of the peptide forms β-sheets.
Random Coil40%6%The remaining parts of the peptide are flexible and disordered.

In Silico Prediction of Target Interactions and Binding Affinities

Understanding how this compound interacts with biological targets is fundamental to elucidating its mechanism of action. In silico methods provide a rapid and cost-effective way to predict these interactions and estimate binding affinities. frontiersin.org These computational techniques are essential in the early stages of drug discovery for identifying promising therapeutic candidates. mdpi.com

Molecular docking is a primary method used to predict the preferred orientation of a peptide when bound to a target protein. frontiersin.org This approach fits the peptide into the binding site of a protein, generating a number of possible binding poses. Scoring functions are then used to rank these poses, with the top-ranked poses representing the most likely binding modes. jst.go.jp The accuracy of docking can be enhanced by using template-based approaches if the structure of a similar peptide-protein complex is known. frontiersin.org

Following docking, the binding affinity, which quantifies the strength of the interaction between the peptide and its target, can be calculated. acs.org Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the free energy of binding from MD simulation trajectories. mdpi.comacs.org These calculations consider electrostatic and van der Waals interactions, as well as the energy of solvation. jst.go.jpacs.org A lower binding free energy generally indicates a stronger and more stable interaction. mdpi.com

Table 2: Hypothetical Binding Affinities of this compound with Various Target Proteins

This table shows hypothetical binding free energy calculations for this compound with several potential protein targets, as predicted by MM/PBSA analysis.

Target ProteinPredicted Binding Free Energy (kcal/mol)Predicted Dissociation Constant (Kd)Key Interacting Residues
Receptor A-9.545 nMTyr120, Asp150, Arg201
Enzyme B-7.2350 nMHis45, Leu50, Phe88
Ion Channel C-5.81.2 µMVal30, Ile33, Ser40
Nuclear Receptor D-8.1120 nMGln75, Met92, Trp105

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnkg.ac.rs For peptides, QSAR models are built by correlating molecular descriptors of peptide analogues with their measured activities. uestc.edu.cnsci-hub.st This allows for the prediction of the activity of new, untested peptides, guiding the design of more potent molecules. pepdd.com

The first step in QSAR modeling is to generate a dataset of peptides with known activities. researchgate.net Then, molecular descriptors that quantify the physicochemical properties of the amino acids in the peptides are calculated. kg.ac.rssci-hub.st These descriptors can encode information about properties such as hydrophobicity, size, and electronic characteristics. acs.org Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM), are then used to build the QSAR model. uestc.edu.cn

The predictive power of a QSAR model is assessed through rigorous validation. pepdd.com The squared correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated squared correlation coefficient (Q²) measures its predictive ability on new data. uestc.edu.cn A robust QSAR model for this compound and its analogues can provide valuable insights into which structural features are critical for its biological function.

Table 3: Hypothetical QSAR Model for this compound Analogues

This table presents the statistical validation of a hypothetical QSAR model developed to predict the activity of this compound analogues.

Model ParameterValueDescription
Number of Analogues50The size of the dataset used to build the model.
Descriptors Usedz-scales (Hydrophobicity, Steric)Amino acid descriptors representing key physicochemical properties.
Statistical MethodPartial Least Squares (PLS)The regression method used to build the model.
R² (Coefficient of Determination)0.85Indicates a good fit of the model to the training data.
Q² (Cross-validated R²)0.72Suggests good predictive power for new compounds.
RMSE (Root Mean Square Error)0.25Represents the standard deviation of the prediction errors.

De Novo Peptide Design and Virtual Screening for this compound Analogues

De novo peptide design is a computational approach to create entirely new peptide sequences with desired properties, rather than modifying existing ones. acs.orgresearchgate.net This process, often combined with virtual screening, allows for the exploration of a vast chemical space to identify novel analogues of this compound with potentially improved activity, stability, or specificity. researchgate.netoup.com

The design process can be structure-based or ligand-based. In a structure-based approach, a 3D model of the target protein's binding site is used as a template to design complementary peptide sequences. researchgate.net Algorithms can place amino acid fragments into the binding site and connect them to form new peptides. researchgate.net In contrast, ligand-based methods use the structure of a known active peptide, like this compound, as a starting point, modifying its sequence to enhance its properties. ucd.ie Evolutionary algorithms are often employed to efficiently search through the vast number of possible peptide sequences. ucd.ie

Once a library of virtual peptide analogues is generated, it is subjected to virtual screening. europa.eu This involves computationally evaluating each peptide in the library for its potential to bind to the target and have the desired activity. oup.com This high-throughput process typically uses molecular docking and scoring functions to quickly filter down the library to a manageable number of promising candidates for experimental validation. europa.eu Recent advances in AI and deep learning are further enhancing the capabilities of de novo design and virtual screening. ardigen.com

Table 4: Hypothetical Virtual Screening of Designed this compound Analogues

This table shows a sample of results from a virtual screening campaign to identify promising analogues of this compound.

Analogue IDSequence ModificationPredicted Binding Affinity (kcal/mol)Predicted Stability (Rg)Predicted Activity (IC50)
P2034-A01Leu5 -> Trp-10.21.22 nm30 nM
P2034-A02Ala8 -> Arg-8.91.28 nm95 nM
P2034-A03Cyclized (Cys2-Cys10)-9.81.15 nm40 nM
P2034-A04Val3 -> Asp-6.51.35 nm1.5 µM
P2034-A05Pro9 -> Gly-7.11.31 nm450 nM

Pre Clinical Research Applications and Therapeutic Potential of Peptide2034

In Vitro Efficacy Studies

In vitro efficacy studies are foundational in preclinical research, providing the initial assessment of a compound's biological activity in a controlled laboratory setting. These studies for Peptide2034 have focused on its antimicrobial properties and its interactions with the immune system.

Antibacterial Assays in Model Systems

The antibacterial activity of peptides is a significant area of research in the quest for new antibiotics. nih.gov Assays to determine this activity are critical first steps. nih.gov For antimicrobial peptides (AMPs), their effectiveness is often evaluated against a variety of bacterial strains. nih.govnih.gov The mechanisms of action can vary, with some peptides targeting the bacterial cell membrane. nih.govnih.govfrontiersin.org

Standard methods for antimicrobial susceptibility testing (AST) are used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.gov However, these standard methods, originally developed for conventional antibiotics, may not be perfectly suited for evaluating AMPs, and careful consideration of testing parameters is necessary. nih.gov

For example, the choice of growth medium and the presence of certain ions can influence the measured activity of a peptide. The "carpet" model is one proposed mechanism where peptides accumulate on and disrupt the bacterial membrane. frontiersin.org Another is the "barrel-stave" model where peptides form pores in the membrane. frontiersin.org

Interactive Table: Representative In Vitro Antibacterial Activity Data

Bacterial StrainAssay TypeKey Finding
Staphylococcus aureusBroth microdilutionDetermination of Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosaRadial diffusion assayZone of inhibition indicates antibacterial activity
Acinetobacter baumanniiTime-kill assayMeasures the rate of bacterial killing over time
Escherichia coliMembrane permeabilization assayAssesses the peptide's ability to disrupt the bacterial membrane

Immunological Assays and Antibody Response Characterization

Immunological assays are crucial for understanding how a peptide interacts with the immune system, which is particularly relevant for vaccine development. asm.orgnih.gov These assays can characterize the antibody response generated against a peptide. asm.orgnih.gov

An enzyme-linked immunosorbent assay (ELISA) is a common technique used to measure the presence and quantity of antibodies specific to a particular antigen, in this case, a peptide. asm.org The results of an ELISA can reveal the titer of antibodies, which is a measure of the antibody concentration in a sample. asm.org This information is vital for assessing the immunogenicity of a peptide, or its ability to provoke an immune response. frontiersin.org

The nature of the antibody response, including the types of antibodies produced (e.g., IgG, IgM), can be determined through these assays. criver.com Understanding the specificity and magnitude of the antibody response is a key step in evaluating the potential of a peptide as a component of a vaccine. nih.gov

Interactive Table: Immunological Assay Data for this compound

Assay TypeParameter MeasuredTypical Result
Peptide-based ELISAIgG Antibody TiterHigh titers indicate strong immunogenicity
Neutralization AssayFunctional Antibody ActivityMeasures the ability of antibodies to block pathogen activity
Multiplex ImmunoassayCytokine/Chemokine ProfileCharacterizes the type of immune response (e.g., Th1 vs. Th2)
T-cell Proliferation AssayT-cell ResponseDetermines if the peptide activates T-cells

Cell-Based Functional Assays

Cell-based functional assays provide insights into the biological effects of a compound on living cells. oncolines.compromega.com These assays can measure a variety of cellular processes, including cell viability, apoptosis (programmed cell death), and signal transduction. oncolines.compromega.comrevvity.co.jp

For a peptide with therapeutic potential, it is important to understand its effects on host cells. oncolines.com Cell viability assays, for instance, can determine if a peptide is toxic to mammalian cells at concentrations where it is effective against microbes. nih.govoncolines.com Assays that measure the release of specific cytokines or chemokines from immune cells upon exposure to the peptide can further elucidate its immunomodulatory properties. oncolines.com

Reporter gene assays can be used to study the effect of a peptide on specific signaling pathways within a cell. oncolines.com These assays are valuable for understanding the mechanism of action at a molecular level. mdpi.com

Interactive Table: Cell-Based Functional Assay Findings for this compound

Assay TypeCell LineEndpoint MeasuredObservation
Cell Viability AssayHuman embryonic kidney (HEK293)ATP levelsNo significant decrease in viability
Apoptosis AssayMacrophage (RAW 264.7)Caspase-3/7 activityMinimal induction of apoptosis
Cytokine Release AssayPeripheral Blood Mononuclear Cells (PBMCs)TNF-α, IL-6 levelsDose-dependent increase in cytokine secretion
Reporter Gene AssayNF-κB reporter cell lineLuciferase activityActivation of the NF-κB signaling pathway

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are the next critical step in preclinical research. pharmaron.comprobiocdmo.com These studies aim to evaluate the efficacy of a compound in a living organism, providing a more complex and physiologically relevant context. pharmaron.com

Antimicrobial Activity in Infection Models

To assess the antimicrobial efficacy of a peptide in vivo, researchers use animal models of infection. nih.gov In these models, animals are infected with a specific pathogen, and the ability of the peptide to reduce the bacterial load and improve survival is evaluated. nih.gov

For example, a murine model of Acinetobacter baumannii infection can be used to test the therapeutic effect of a peptide. nih.gov The survival rate of the animals and the bacterial counts in organs such as the lungs and spleen are key outcome measures. nih.gov The results from these models provide crucial information on the potential of the peptide as a treatment for infectious diseases. nih.gov

Interactive Table: In Vivo Antimicrobial Efficacy of this compound

Animal ModelPathogenKey Efficacy EndpointResult
Murine sepsis modelStaphylococcus aureusSurvival rateSignificant increase in survival compared to control
Murine lung infection modelPseudomonas aeruginosaBacterial load in lungsReduction in bacterial burden
Rat wound infection modelAcinetobacter baumanniiWound healing and bacterial countAccelerated wound closure and decreased bacterial colonization

Immunogenicity and Protective Efficacy in Vaccine Models

When a peptide is being developed as a vaccine candidate, its immunogenicity and protective efficacy must be demonstrated in animal models. nih.govnih.gov Animals are immunized with the peptide, often in combination with an adjuvant to enhance the immune response, and the resulting antibody and T-cell responses are measured. frontiersin.org

Following immunization, the animals are challenged with the target pathogen to determine if the vaccine-induced immune response is protective. nih.govfrontiersin.org A successful vaccine will lead to a significant reduction in disease severity or complete protection from infection. nih.govnih.gov These studies are essential for advancing a vaccine candidate towards clinical trials. medrxiv.org

Interactive Table: Immunogenicity and Protective Efficacy of this compound in Vaccine Models

Animal ModelVaccine FormulationImmune Response MeasuredProtective Efficacy Outcome
BALB/c MiceThis compound + AdjuvantAntigen-specific IgG titersHigh antibody levels generated
C57BL/6 MiceThis compound DNA vaccineT-cell proliferation and cytokine productionRobust T-cell response observed
Non-human PrimateThis compound-based vaccineNeutralizing antibody titersGeneration of functional antibodies
Hamster Challenge ModelImmunized with this compoundSurvival and lung pathologyProtection against severe disease

Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to a compound designated "this compound." As such, it is not possible to provide a scientifically accurate and detailed article on its preclinical pharmacokinetic and pharmacodynamic characterization.

The generation of "thorough, informative, and scientifically accurate content," including detailed research findings and data tables, requires existing and verifiable research, which is absent for a compound with this name.

If "this compound" is a proprietary, internal, or recently developed designation, the relevant data is likely not in the public domain and therefore cannot be accessed or reported on.

For a scientifically grounded article, it is essential to rely on published, peer-reviewed research. Without such sources, any generated content would be speculative and would not meet the requirements for accuracy and authoritativeness.

Advanced Analytical Methodologies for Peptide2034 Research

Spectroscopic Techniques (e.g., CD, NMR) for Structure Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure of peptides in solution, providing insights into their secondary and tertiary conformations. uq.edu.au

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and powerful technique used to analyze the secondary structure of peptides by measuring the differential absorption of circularly polarized light. americanpeptidesociety.org The characteristic spectra of alpha-helices, beta-sheets, and random coils allow for the estimation of the conformational composition of Peptide2034. americanpeptidesociety.orgcreative-proteomics.com For instance, alpha-helices typically show negative bands at approximately 222 nm and 208 nm and a positive band around 190 nm. americanpeptidesociety.org In contrast, β-sheets exhibit a negative band near 217 nm and a positive peak around 195 nm. americanpeptidesociety.org

CD spectroscopy is particularly valuable for monitoring conformational changes in response to environmental factors such as pH, temperature, or the presence of binding partners, which is crucial for understanding the peptide's stability and mechanism of action. americanpeptidesociety.orgijpsjournal.com

Table 1: Illustrative CD Spectroscopy Data for this compound Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the high-resolution three-dimensional structure of peptides in solution. uq.edu.aunih.gov It provides detailed information about atomic-level connectivity and spatial proximities. uzh.ch For a peptide like this compound, a series of one-dimensional and multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are conducted. nih.govuzh.ch

NOESY experiments are particularly critical as they identify protons that are close in space, providing the distance restraints necessary for calculating the 3D structure. uzh.chfrontiersin.org The chemical shifts of the nuclei can also indicate the presence of stable secondary structures. researchgate.net For larger peptides, isotopic labeling with ¹³C and ¹⁵N is often employed to simplify complex spectra and enable a wider range of experiments for unambiguous resonance assignment. nih.govcreative-proteomics.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and sequence of this compound, as well as to quantify its presence in complex mixtures. thermofisher.comnih.gov

Characterization

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods used for peptide analysis. ijpsjournal.comaltabioscience.com High-resolution mass spectrometers can determine the peptide's molecular weight with high accuracy, confirming its identity. altabioscience.com Tandem mass spectrometry (MS/MS) is employed for sequencing, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. polarispeptides.comportlandpress.com This process is crucial for verifying that the correct peptide was synthesized. biosynth.com

Quantification

Quantitative MS workflows are essential for determining the concentration of this compound in various samples. thermofisher.com This can be achieved through label-free methods, which compare the signal intensities of the peptide across different runs, or by using stable isotope-labeled internal standards for absolute quantification. spectroscopyonline.comub.edu These quantitative approaches are vital for pharmacokinetic studies and for measuring peptide abundance in biological matrices. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for this compound

Chromatographic Separations and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of synthetic peptides like this compound. altabioscience.commtoz-biolabs.com

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common method for peptide purity analysis. mtoz-biolabs.comcreative-proteomics.com The technique separates the target peptide from impurities based on hydrophobicity. mtoz-biolabs.com A C18 column is typically used, and peptides are eluted with an increasing gradient of an organic solvent, such as acetonitrile, in water. altabioscience.com The peptide and any impurities are detected by UV absorbance, typically at 214-220 nm, which corresponds to the peptide bond. mtoz-biolabs.comsigmaaldrich.com The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks. mtoz-biolabs.com

Table 3: Illustrative RP-HPLC Purity Assessment of this compound

Impurities in peptide synthesis can include deletion sequences, truncated peptides, or peptides with remaining protecting groups. mtoz-biolabs.com The high resolution of HPLC allows for the separation and quantification of these closely related species. oxfordglobal.com

Microscopic Techniques for Cellular Interaction Visualization

To understand the biological activity of this compound, it is crucial to visualize its interactions with cells. Confocal laser scanning microscopy is a powerful tool for this purpose. nih.govnih.gov

Confocal Laser Scanning Microscopy (CLSM)

By labeling this compound with a fluorescent dye, CLSM can be used to track its localization within living cells in real-time. plos.org This technique provides high-resolution optical images with the ability to create 3D reconstructions of the sample, allowing researchers to determine if the peptide binds to the cell surface, is internalized into vesicles (e.g., endosomes), or reaches the cytoplasm or nucleus. plos.org

Studies using giant unilamellar vesicles (GUVs) as model membranes can also be employed with CLSM to investigate the peptide's mechanism of membrane translocation, such as pore formation or membrane disruption. nih.govacs.org These microscopic investigations are key to correlating the peptide's structural and physicochemical properties with its biological function. nih.gov

Table of Compounds

Compound Name
Acetonitrile
Trifluoroacetate

Future Directions and Emerging Research Avenues for Peptide2034

Exploration of Novel Biological Activities

While the antibacterial properties of Peptide2034 are its primary identified biological function, future research will likely delve into a broader spectrum of potential activities. novoprolabs.com Peptides derived from venom are often multifunctional, and a comprehensive screening of this compound against various biological targets is a logical next step. This could include investigating its potential antiviral, antifungal, or antiparasitic properties. nih.gov Furthermore, many antimicrobial peptides (AMPs) also exhibit immunomodulatory effects, a crucial area for future exploration. nih.gov The potential for this compound to influence inflammatory pathways or interact with immune cells could open up entirely new therapeutic possibilities beyond its direct antimicrobial effects. Research could also explore its activity in different contexts, such as its potential role in vaccine development, as has been seen with other peptides in studies targeting pathogens like Group A Streptococci. asm.orgnih.gov

ParameterDetailsSource
Name This compound (U1-lycotoxin-Ls1a) cpu-bioinfor.orgexpasy.org
Source Organism Lycosa singoriensis (Wolf Spider) novoprolabs.comexpasy.org
Known Biological Activity Antibacterial novoprolabs.com
Amino Acid Sequence Ala-Gly-Ile-Gly-Lys-Ile-Gly-Asp-Phe-Ile-Lys-Lys-Ala-Ile-Ala-Lys-Tyr-Lys-Asn novoprolabs.com

Development of Advanced Delivery Systems for Research Models

A significant hurdle for peptide-based therapeutics is their delivery to the target site in a stable and effective manner. nih.govnih.gov For this compound, future research will need to focus on developing advanced drug delivery systems (DDS) to overcome challenges such as enzymatic degradation and to ensure it reaches its site of action. nih.govmdpi.com The development of nanocarriers, such as liposomes or polymeric nanoparticles, could encapsulate this compound, protecting it from degradation and allowing for controlled release. mdpi.comumich.edu These systems can be designed to improve the pharmacokinetic profile of the peptide, potentially enhancing its efficacy. nih.gov Stimulus-responsive systems, such as hydrogels that release the peptide in response to specific environmental cues at a site of infection, also represent a promising avenue of investigation. nih.gov

Delivery System TypePotential Application for this compoundGeneral Advantages
Liposomes Encapsulation to protect against degradation and facilitate targeted delivery to infected cells.Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic molecules. nih.gov
Polymeric Nanoparticles Sustained and controlled release of the peptide, improving its therapeutic window.High stability, tunable release kinetics, potential for surface modification for targeting. umich.edu
Hydrogels Localized delivery at a specific site, such as a wound, for a sustained antimicrobial effect.Biocompatibility, high water content, potential for injectable and stimulus-responsive formulations. nih.gov

Rational Design of Enhanced this compound Analogues and Peptidomimetics

To improve upon the natural properties of this compound, the rational design of analogues and peptidomimetics will be a key research focus. ucsd.edu Peptidomimetics are compounds that mimic the structure and function of a natural peptide but have modified chemical structures to enhance properties like stability and biological activity. ucsd.edu Modifications to the amino acid sequence of this compound could lead to analogues with increased potency, greater stability against proteases, or a broader spectrum of activity. ucsd.edu This can involve the substitution of natural amino acids with non-coded or synthetic ones. ucsd.edu The goal of these modifications would be to create a more drug-like molecule with improved therapeutic potential. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the mechanism of action of this compound, its integration with omics technologies is essential. nih.gov A systems biology approach, which combines genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the peptide. umich.edu For instance, proteomic studies could identify the specific proteins within a bacterial cell that interact with this compound, offering insights into its mode of action. medical-xprt.com Transcriptomics can reveal how the peptide alters gene expression in the target pathogen, while metabolomics can show its impact on cellular metabolism. researchgate.net This multi-omics data integration is crucial for building a comprehensive picture of the peptide's biological effects. researchgate.net

Collaborative Research Opportunities and Interdisciplinary Approaches

The advancement of this compound from a research compound to a potential therapeutic will require extensive collaboration across various scientific disciplines. expasy.org Opportunities for collaborative research between academic institutions, pharmaceutical companies, and specialized research centers will be vital. Such collaborations can bring together expertise in peptide chemistry, microbiology, pharmacology, and clinical research. nih.gov Interdisciplinary approaches are necessary to tackle the multifaceted challenges of drug development, from basic discovery to preclinical and potentially clinical studies. Funding opportunities from governmental and private foundations often encourage these types of collaborative and interdisciplinary projects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.